molecular formula C20H21N3O B2806423 1-(3,4-dimethylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one CAS No. 847394-78-9

1-(3,4-dimethylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2806423
CAS No.: 847394-78-9
M. Wt: 319.408
InChI Key: FCQKCVFUEWWNJS-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.408. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Structure Analysis : A study by Selvanayagam et al. (2010) analyzed a similar compound, focusing on its molecular structure. They found that the pyrrolidine ring in the compound adopts a twist conformation, and the oxindole and benzimidazole residues are approximately planar. This structure analysis could be vital for understanding how the compound interacts at the molecular level in various applications (Selvanayagam et al., 2010).

  • Synthetic Pathways : Research by Dzvinchuk (2007) explored synthetic pathways to create derivatives of benzimidazole, including compounds similar to 1-(3,4-dimethylphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one. This study is important for developing methods to synthesize these compounds for further research and potential applications (Dzvinchuk, 2007).

  • Catalytic Applications : Özdemir et al. (2004) investigated new RuCl2(benzimidazole)(arene) complexes. These complexes, which include structures related to the compound , were used in cycloisomerization reactions, demonstrating potential catalytic applications in chemical synthesis (Özdemir et al., 2004).

  • Anticancer Potential : A study by Zhao et al. (2015) investigated Zn(II) complexes bearing benzimidazole-based derivatives for their anticancer activity. This research suggests potential therapeutic applications of such compounds, including the one , in treating various cancers (Zhao et al., 2015).

  • Thromboxane A2 Receptor Antagonists : Nicolaï et al. (1993) synthesized a series of benzimidazole derivatives for evaluation as potential thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonists. This points towards possible applications in cardiovascular disease treatment (Nicolaï et al., 1993).

  • Polyimide Synthesis : Ghaemy and Alizadeh (2009) discussed the synthesis of polyimides using unsymmetrical diamine monomers containing triaryl imidazole pendant groups. This research suggests applications in materials science, particularly in the development of polymers with specific properties (Ghaemy & Alizadeh, 2009).

  • Photochromic Properties : Kose and Orhan (2006) synthesized novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones. These compounds, related to the compound , exhibit photochromic properties, indicating potential applications in materials that change color in response to light (Kose & Orhan, 2006).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-13-8-9-16(10-14(13)2)23-12-15(11-19(23)24)20-21-17-6-4-5-7-18(17)22(20)3/h4-10,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQKCVFUEWWNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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